molecular formula C16H10ClNO4 B5575399 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No.: B5575399
M. Wt: 315.71 g/mol
InChI Key: IOPJMTMJVLBVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with a chloro substituent and an acetate group

Preparation Methods

The synthesis of 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the reaction of anthranilic acid derivatives with acyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoxazinone, which is then acetylated to yield the final product. The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity of the product .

Mechanism of Action

Properties

IUPAC Name

[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c1-9(19)21-12-5-2-10(3-6-12)15-18-14-8-11(17)4-7-13(14)16(20)22-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJMTMJVLBVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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